molecular formula C15H15N3O B2900612 5-{[(2-methylphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one CAS No. 884994-51-8

5-{[(2-methylphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one

Cat. No.: B2900612
CAS No.: 884994-51-8
M. Wt: 253.305
InChI Key: RRIREHSPHLYQSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[(2-methylphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one is a chemical compound with the CAS Registry Number 884994-51-8 . It has a molecular formula of C 15 H 15 N 3 O and a molecular weight of 253.30 g/mol . This benzimidazol-2-one derivative is provided as a high-purity material for research and development purposes. Compounds based on the 1,3-dihydro-2H-benzodiazol-2-one (benzimidazolone) scaffold are of significant interest in medicinal and materials chemistry . This core structure is a privileged scaffold in drug discovery. The specific substitution pattern of this compound, featuring a (2-methylphenyl)methyl]amino group at the 5-position, makes it a valuable intermediate for further chemical exploration. Researchers can utilize this compound in the synthesis of more complex molecules, investigation of structure-activity relationships (SAR), and development of novel substances with potential biological activity . Its defined structure, represented by the SMILES code O=C1NC2=CC=C(NCC3=CC=CC=C3C)C=C2N1, is essential for precise research applications . Please note: This product is intended for research use only and is not intended for diagnostic or therapeutic uses. It is not for human or personal use.

Properties

IUPAC Name

5-[(2-methylphenyl)methylamino]-1,3-dihydrobenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-10-4-2-3-5-11(10)9-16-12-6-7-13-14(8-12)18-15(19)17-13/h2-8,16H,9H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRIREHSPHLYQSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC2=CC3=C(C=C2)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-{[(2-methylphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the reaction of 2-methylbenzylamine with a suitable benzimidazole precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or copper, and may require heating to facilitate the formation of the benzimidazole ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar methods but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted benzimidazoles.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its benzimidazole core is valuable in the development of new materials and catalysts.

Biology: In biological research, 5-{[(2-methylphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs targeting various diseases.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the design of antiviral, antibacterial, and anticancer agents. Its ability to interact with biological targets makes it a valuable candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which 5-{[(2-methylphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological or medical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs of 5-{[(2-methylphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one, emphasizing substituent effects on physicochemical and biological properties.

Table 1: Comparative Analysis of Benzodiazol-2-one Derivatives

Compound Name Substituent at Position 5 Nitrogen Substituents Molecular Weight (g/mol) Key Properties/Applications
Target Compound 2-Methylbenzylamino None 253.3 Enhanced lipophilicity, potential CNS activity
5-{[(4-Methylphenyl)methyl]amino} analog 4-Methylbenzylamino None 253.3 Higher solubility (para-methyl)
5-Nitro-1-(prop-2-yn-1-yl) Nitro Propargyl 217.2 Electron-withdrawing, synthetic intermediate
Domperidone Chloro, piperidinyl-propyl Propyl-piperidinyl linkage 425.9 Dopamine D2 receptor antagonist (antiemetic)
5-Amino-1-methyl Amino Methyl 163.2 Improved metabolic stability
5-(1-Aminoethyl) Aminoethyl None 192.2 Strong H-bonding, π-π stacking

Positional Isomerism: 2-Methyl vs. 4-Methylbenzylamino

The target compound’s 2-methylbenzylamino group introduces steric hindrance near the benzodiazole core, reducing solubility compared to its 4-methylbenzylamino isomer . The para-substituted analog likely exhibits higher aqueous solubility due to reduced steric interference with solvation. However, the ortho-methyl group in the target compound may enhance membrane permeability, favoring interactions with hydrophobic biological targets .

Functional Group Variations: Amino vs. Nitro

Replacing the amino group with a nitro substituent (e.g., 5-Nitro-1-(prop-2-yn-1-yl)) introduces electron-withdrawing effects, lowering the compound’s electron density and altering reactivity. Nitro-substituted derivatives are often intermediates for further reduction or functionalization, whereas amino groups enable hydrogen bonding and direct interactions with biological targets .

Complex Substituents: Domperidone

Domperidone, a clinically used antiemetic, shares the benzodiazol-2-one core but incorporates a chloro substituent and a piperidinyl-propyl chain. These modifications confer potent dopamine D2 receptor antagonism, highlighting how extended substituents can drastically shift pharmacological profiles compared to simpler analogs like the target compound .

Alkyl vs. Aryl Amino Groups

The aminoethyl substituent in 5-(1-aminoethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one enhances hydrogen bonding with polar solvents and biological macromolecules, whereas the target compound’s 2-methylbenzylamino group prioritizes lipophilicity and aromatic interactions. This trade-off influences their respective applications in drug discovery—aminoethyl derivatives may favor aqueous environments, while benzylamino analogs target lipid-rich tissues .

Metabolic Stability: Methyl vs. Benzyl Substituents

The methyl group on the nitrogen in 5-Amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one improves metabolic stability by reducing oxidative deamination susceptibility. In contrast, the target compound’s benzyl group may undergo cytochrome P450-mediated oxidation, necessitating structural optimization for in vivo applications .

Q & A

Basic: What are the recommended synthetic routes for 5-{[(2-methylphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one, and how can reaction conditions be optimized for reproducibility?

Methodological Answer:
The compound’s synthesis typically involves coupling a substituted benzodiazol-2-one scaffold with a 2-methylbenzylamine derivative. Key steps include:

  • Cyclocondensation of o-phenylenediamine derivatives with carbonyl agents (e.g., urea) to form the benzodiazol-2-one core.
  • N-Alkylation using 2-methylbenzyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification via column chromatography or recrystallization.

Optimization Strategies:

  • Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance alkylation efficiency.
  • Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction kinetics .
  • Yield Monitoring: Use TLC or HPLC to track intermediate formation (retention time: ~8–10 min in acetonitrile/water) .

Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Core FormationUrea, HCl, 150°C, 6 hr65–70
N-Alkylation2-Methylbenzyl chloride, K₂CO₃, DMF, 80°C, 12 hr50–55

Basic: How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Key signals include the NH proton (δ 8.2–8.5 ppm, broad singlet) and aromatic protons (δ 6.8–7.4 ppm, multiplet) .
    • ¹³C NMR: Confirm the benzodiazol-2-one carbonyl at δ 160–165 ppm .
  • X-Ray Crystallography: Use SHELX software for refinement. For example, a similar benzodiazole derivative (PubChem CID 1038265) showed a dihedral angle of 15° between the benzyl and benzodiazole planes .

Advanced: How can computational modeling predict the compound’s binding affinity for enzyme targets (e.g., kinases or proteases)?

Methodological Answer:

  • Docking Studies:
    • Use AutoDock Vina or Schrödinger Suite to model interactions with catalytic sites (e.g., ATP-binding pockets in kinases).
    • Parameterize force fields (e.g., OPLS-AA) for accurate ligand-receptor energy minimization .
  • MD Simulations:
    • Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å indicates robust interactions) .

Table 2: Example Docking Results for Analogous Compounds

TargetBinding Energy (kcal/mol)Key ResiduesReference
CDK2-9.2Lys33, Glu81
BACE1-8.5Asp32, Tyr71

Advanced: What strategies resolve contradictions in bioactivity data across in vitro vs. in vivo models for this compound?

Methodological Answer:

  • Pharmacokinetic Profiling:
    • Assess bioavailability via LC-MS/MS (plasma half-life > 4 hr suggests metabolic stability) .
    • Adjust dosing regimens if hepatic first-pass metabolism reduces efficacy .
  • Target Engagement Assays:
    • Use thermal shift assays (ΔTm > 2°C confirms target binding) .
  • Data Normalization:
    • Apply Z-score standardization to harmonize IC₅₀ values across cell lines .

Advanced: How can crystallographic data (e.g., SHELX-refined structures) inform SAR studies for benzodiazol-2-one derivatives?

Methodological Answer:

  • Electron Density Maps:
    • Analyze bond lengths (e.g., C=O at 1.22 Å) and torsion angles to prioritize substituents that enhance rigidity .
  • Hirshfeld Surface Analysis:
    • Quantify intermolecular interactions (e.g., NH···O hydrogen bonds contribute >30% to crystal packing) .

Table 3: Structural Parameters from SHELX-Refined Analogues

ParameterValueImpact on ActivityReference
Dihedral Angle (Benzyl/Benzodiazole)15°Enhances planar stacking with enzyme pockets
Hydrogen Bond Length (NH···O)2.8 ÅStabilizes target binding

Advanced: What experimental designs mitigate batch-to-batch variability in biological assays involving this compound?

Methodological Answer:

  • Quality Control Protocols:
    • Purity > 95% (HPLC-UV at 254 nm) and residual solvent < 0.1% (GC-MS) .
  • Standardized Assay Conditions:
    • Use identical cell passage numbers (e.g., HEK293 cells at passage 10–15) .
    • Normalize DMSO concentration to ≤0.1% to avoid solvent toxicity .

Advanced: How can researchers leverage NMR-based metabolomics to study off-target effects of this compound?

Methodological Answer:

  • ¹H NMR Metabolite Profiling:
    • Extract intracellular metabolites (e.g., using methanol/water) and analyze shifts in lactate (δ 1.33 ppm) or ATP (δ 8.3 ppm) .
  • Multivariate Analysis:
    • Apply PCA or PLS-DA to distinguish metabolite clusters between treated/untreated groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.